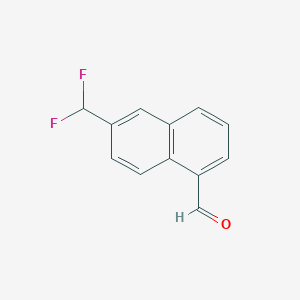

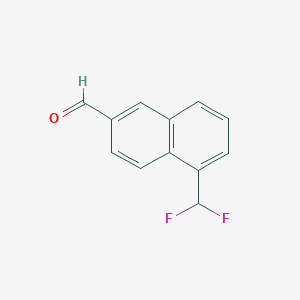

1-(Difluoromethyl)naphthalene-6-carboxaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Difluoromethyl)naphthalene-6-carboxaldehyde is an organic compound with the molecular formula C12H8F2O. It belongs to the class of naphthalene derivatives, which are known for their aromatic properties. This compound is characterized by the presence of a difluoromethyl group (-CF2H) attached to the naphthalene ring at the 1-position and a carboxaldehyde group (-CHO) at the 6-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(Difluormethyl)naphthalin-6-carbaldehyd kann durch verschiedene Verfahren erreicht werden. Ein üblicher Ansatz beinhaltet die Einführung der Difluormethylgruppe über eine Difluormethylierungsreaktion. Dies kann mit Reagenzien wie Difluormethylbromid (CF2HBr) in Gegenwart einer Base wie Kaliumcarbonat (K2CO3) und einem Palladiumkatalysator erfolgen. Die Reaktion findet typischerweise unter milden Bedingungen wie Raumtemperatur statt und liefert das gewünschte Produkt mit hoher Selektivität.

Eine andere Methode beinhaltet die Verwendung eines Grignard-Reagenzes, bei dem ein Difluormethylmagnesiumbromid (CF2HMgBr) mit einem Naphthalinderivat umgesetzt wird, das eine geeignete Abgangsgruppe in 1-Position enthält. Diese Reaktion wird in der Regel unter einer inerten Atmosphäre wie Stickstoff oder Argon durchgeführt, um die Oxidation des Grignard-Reagenzes zu verhindern.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von 1-(Difluormethyl)naphthalin-6-carbaldehyd großtechnische Difluormethylierungsreaktionen unter Verwendung von Durchflussreaktoren umfassen. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsbedingungen wie Temperatur, Druck und Reagenzkonzentration, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt. Darüber hinaus kann der Einsatz automatisierter Systeme die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

1-(Difluormethyl)naphthalin-6-carbaldehyd durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Aldehydgruppe (-CHO) kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) zur entsprechenden Carbonsäure (-COOH) oxidiert werden.

Reduktion: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) zum entsprechenden Alkohol (-CH2OH) reduziert werden.

Substitution: Die Difluormethylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Fluoratome durch andere Nukleophile wie Amine oder Thiole ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4) in wässrigem Medium oder Chromtrioxid (CrO3) in Essigsäure.

Reduktion: Natriumborhydrid (NaBH4) in Methanol oder Lithiumaluminiumhydrid (LiAlH4) in Ether.

Substitution: Nukleophile wie Amine (R-NH2) oder Thiole (R-SH) in Gegenwart einer Base wie Natriumhydroxid (NaOH).

Wichtigste gebildete Produkte

Oxidation: 1-(Difluormethyl)naphthalin-6-carbonsäure.

Reduktion: 1-(Difluormethyl)naphthalin-6-methanol.

Substitution: Verschiedene substituierte Naphthalinderivate, abhängig von dem verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

1-(Difluormethyl)naphthalin-6-carbaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten wie antimikrobielle und Antikrebsaktivitäten untersucht. Forscher untersuchen ihre Wechselwirkungen mit biologischen Zielstrukturen, um neue Therapeutika zu entwickeln.

Medizin: Es dient als Zwischenprodukt bei der Synthese von Pharmazeutika, insbesondere solchen, die Difluormethylgruppen enthalten, die bekanntermaßen die pharmakokinetischen Eigenschaften von Arzneimitteln verbessern.

Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und -materialien wie Polymeren und Agrochemikalien verwendet, wobei die Difluormethylgruppe wünschenswerte Eigenschaften wie erhöhte Hydrophobie und thermische Stabilität verleiht.

5. Wirkmechanismus

Der Wirkmechanismus von 1-(Difluormethyl)naphthalin-6-carbaldehyd beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Difluormethylgruppe kann starke Wasserstoffbrückenbindungen mit biologischen Makromolekülen bilden, wodurch die Bindungsaffinität und Spezifität der Verbindung erhöht werden. Darüber hinaus kann der aromatische Naphthalinring an π-π-Stacking-Wechselwirkungen mit aromatischen Resten in Proteinen teilnehmen, wodurch der Verbindungs-Protein-Komplex weiter stabilisiert wird.

Die Aldehydgruppe kann nukleophile Additionsreaktionen mit Aminogruppen in Proteinen eingehen, was zur Bildung von Schiff-Basen führt. Diese kovalente Modifikation kann die Funktion des Zielproteins verändern, was zu verschiedenen biologischen Effekten führt.

Wirkmechanismus

The mechanism of action of 1-(Difluoromethyl)naphthalene-6-carboxaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with biological macromolecules, enhancing the binding affinity and specificity of the compound. Additionally, the aromatic naphthalene ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

The aldehyde group can undergo nucleophilic addition reactions with amino groups in proteins, leading to the formation of Schiff bases. This covalent modification can alter the function of the target protein, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(Difluormethyl)naphthalin-6-carbaldehyd kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

1-(Trifluormethyl)naphthalin-6-carbaldehyd: Diese Verbindung enthält eine Trifluormethylgruppe (-CF3) anstelle einer Difluormethylgruppe (-CF2H). Das zusätzliche Fluoratom erhöht den elektronenziehenden Effekt, wodurch die Verbindung in bestimmten chemischen Reaktionen reaktiver wird.

1-(Difluormethyl)naphthalin-3-carbaldehyd: Dieses Isomer hat die Difluormethylgruppe in 1-Position und die Carbaldehydgruppe in 3-Position. Das unterschiedliche Substitutionsschema kann zu Variationen in der Reaktivität und biologischen Aktivität der Verbindung führen.

1-(Difluormethyl)naphthalin-6-carbonsäure: Diese Verbindung ist die oxidierte Form von 1-(Difluormethyl)naphthalin-6-carbaldehyd, mit einer Carbonsäuregruppe (-COOH) anstelle einer Aldehydgruppe (-CHO). Die Carbonsäuregruppe kann an verschiedenen Arten chemischer Reaktionen teilnehmen, wie z. B. Veresterung und Amidierung.

Die Einzigartigkeit von 1-(Difluormethyl)naphthalin-6-carbaldehyd liegt in seinem spezifischen Substitutionsschema, das im Vergleich zu seinen Analogen unterschiedliche chemische und biologische Eigenschaften verleiht.

Eigenschaften

Molekularformel |

C12H8F2O |

|---|---|

Molekulargewicht |

206.19 g/mol |

IUPAC-Name |

5-(difluoromethyl)naphthalene-2-carbaldehyde |

InChI |

InChI=1S/C12H8F2O/c13-12(14)11-3-1-2-9-6-8(7-15)4-5-10(9)11/h1-7,12H |

InChI-Schlüssel |

KJWJQKABAKDZLR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2)C=O)C(=C1)C(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11897887.png)

![6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11897903.png)